molecular formula C7H9NOS B14695350 Benzenesulfinamide, N-methyl-, (R)- CAS No. 33993-55-4

Benzenesulfinamide, N-methyl-, (R)-

Katalognummer: B14695350
CAS-Nummer: 33993-55-4
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: BNRSRAAQDITUDU-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfinamide, N-methyl-, ®- is a chiral sulfonamide compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an N-methyl substituent and a specific ®-configuration, indicating its chirality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfinamide, N-methyl-, ®- typically involves the reaction of benzenesulfonyl chloride with N-methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Benzenesulfinamide, N-methyl-, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfinamide, N-methyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfinamide, N-methyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of Benzenesulfinamide, N-methyl-, ®- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfinamide, N-methyl-, ®- can be compared with other sulfonamide compounds, such as:

    Benzenesulfonamide: Lacks the N-methyl substituent and chirality, resulting in different chemical properties and biological activities.

    N-methylbenzenesulfonamide:

    Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the benzene ring.

Eigenschaften

CAS-Nummer

33993-55-4

Molekularformel

C7H9NOS

Molekulargewicht

155.22 g/mol

IUPAC-Name

(R)-N-methylbenzenesulfinamide

InChI

InChI=1S/C7H9NOS/c1-8-10(9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1

InChI-Schlüssel

BNRSRAAQDITUDU-SNVBAGLBSA-N

Isomerische SMILES

CN[S@](=O)C1=CC=CC=C1

Kanonische SMILES

CNS(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.